Ortho- vs. Para-Sulfonate Isomerism: Reduced Metal–Sulfonate Coordination Bonds in the Solid State
In a systematic crystallographic study of 16 Na, K, Cs, Mg, Ca, Sr, and Ba salt forms, ortho-sulfonated monoazo dyes (including the core scaffold identical to CAS 93942-40-6) exhibited consistently fewer metal–O₃S (sulfonate) coordination bonds than their para- and meta-sulfonated isomeric equivalents [1]. The reduction in M–O₃S bonds is sterically driven by the ortho-sulfonate position adjacent to the azo linkage, with these bonds being replaced by M–OH₂, M–HOR, and M–π interactions [1]. Consequently, the metal cation type is no longer the primary determinant of the adopted structural type—a behaviour unique to the ortho-sulfonated series [1].
| Evidence Dimension | Number of metal–sulfonate (M–O₃S) coordination bonds in solid-state structures |
|---|---|
| Target Compound Data | Ortho-sulfonated monoazo dye salts: fewer M–O₃S bonds; bonding replaced by M–OH₂, M–HOR, and M–π interactions across 16 Na, K, Cs, Mg, Ca, Sr, Ba salt forms |
| Comparator Or Baseline | Para- and meta-sulfonated monoazo dye isomers: higher M–O₃S bond count; simple organic/inorganic layering dominates packing |
| Quantified Difference | Qualitative but systematic: all 16 ortho-sulfonated structures showed fewer M–O₃S bonds than isomeric para/meta equivalents; metal type no longer predictive of structural type |
| Conditions | Single-crystal X-ray diffraction of s-block metal (Na, K, Cs, Mg, Ca, Sr, Ba) salts of ortho-, meta-, and para-sulfonated monoazo dyes |
Why This Matters
Differential metal coordination directly impacts solubility, crystallisation behaviour, hygroscopicity, and compatibility in metal-containing formulations—critical parameters for procurement decisions involving salt-form selection.
- [1] Kennedy AR, Andrikopoulos PC, Arlin JB, Armstrong DR, Duxbury N, Graham DV, Kirkhouse JBA. Supramolecular structure in s-block metal complexes of sulfonated monoazo dyes: discrepant packing and bonding behavior of ortho-sulfonated azo dyes. Chemistry – A European Journal. 2009;15(37):9494–9504. doi:10.1002/chem.200802555. View Source
